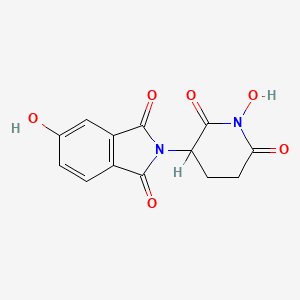

5,1'-Dihydroxy thalidomide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,N-Dihydroxythalidomid ist ein hydroxylierter Metabolit von Thalidomid, einer Verbindung, die ursprünglich in den 1950er Jahren als Beruhigungsmittel entwickelt wurde. Thalidomid wurde später aufgrund seiner teratogenen Wirkungen zurückgezogen, hat aber seitdem Anwendungen bei der Behandlung verschiedener Erkrankungen wie multiplem Myelom und Lepra gefunden. 5,N-Dihydroxythalidomid hat sich als potenter Inhibitor der Produktion von Tumornekrosefaktor-alpha (TNF-α) erwiesen, was es zu einer interessanten Verbindung in der entzündungshemmenden und krebsbekämpfenden Forschung macht .

2. Präparationsmethoden

Die Synthese von 5,N-Dihydroxythalidomid beinhaltet die Hydroxylierung von Thalidomid. Dies kann durch enzymatische Reaktionen unter Verwendung von Lebermikrosomen von Menschen oder Tieren erreicht werden, insbesondere unter Beteiligung von Cytochrom-P450-Enzymen wie CYP2C19, CYP2C9 und CYP1A1 . Die Hydroxylierung erfolgt hauptsächlich an der 5-Position im Phthaloyl-Molekülteil und am Stickstoffatom des Imid-Rings . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser enzymatischen Reaktionen für die großtechnische Synthese umfassen.

Vorbereitungsmethoden

The synthesis of 5,N-Dihydroxythalidomide involves the hydroxylation of thalidomide. This can be achieved through enzymatic reactions using liver microsomes from humans or animals, particularly involving cytochrome P450 enzymes such as CYP2C19, CYP2C9, and CYP1A1 . The hydroxylation primarily occurs at the 5-position in the phthaloyl moiety and the nitrogen atom of the imide ring . Industrial production methods would likely involve optimizing these enzymatic reactions for large-scale synthesis.

Analyse Chemischer Reaktionen

5,N-Dihydroxythalidomid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Hydroxylierung kann auftreten und zur Bildung zusätzlicher hydroxylierter Metaboliten führen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zu Thalidomid reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme für die Hydroxylierung und Reduktionsmittel für Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

The clinical applications of 5,1'-dihydroxy thalidomide are diverse:

- Inflammatory Diseases : It has been used effectively in treating conditions like erythema nodosum leprosum and cutaneous lupus erythematosus. Its immunomodulatory properties help alleviate symptoms associated with these diseases .

- Cancer Treatment : Thalidomide and its derivatives, including this compound, have shown efficacy in treating multiple myeloma and other malignancies. Clinical trials have demonstrated improved patient outcomes when incorporating this compound into treatment regimens .

Case Study 1: Efficacy in COVID-19 Patients

A recent study investigated the effects of thalidomide on patients with severe COVID-19 symptoms. Patients receiving this compound alongside glucocorticoids showed accelerated recovery rates and reduced inflammatory markers compared to control groups. This suggests potential benefits in managing severe inflammatory responses associated with viral infections .

Case Study 2: Long-term Outcomes in Crohn's Disease

In patients with refractory Crohn's disease, long-term administration of thalidomide has been associated with significant clinical improvements. The metabolite's ability to modulate immune responses while reducing inflammation has been pivotal in managing chronic gastrointestinal conditions .

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of this compound:

- A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for accurately measuring the levels of this metabolite in human plasma. This method facilitates further pharmacokinetic studies essential for optimizing dosing regimens in clinical applications .

- Investigations into the teratogenic effects of thalidomide highlight the importance of understanding its metabolites. While this compound shows therapeutic promise, it is critical to monitor for potential side effects associated with thalidomide therapy .

Wirkmechanismus

The mechanism of action of 5,N-Dihydroxythalidomide involves the inhibition of TNF-α production. This is achieved through the modulation of inflammatory cytokines and the inhibition of specific signaling pathways. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the selective degradation of transcription factors such as IKZF3 and IKZF1 . This results in the suppression of inflammatory responses and the inhibition of angiogenesis .

Vergleich Mit ähnlichen Verbindungen

5,N-Dihydroxythalidomide is unique compared to other hydroxylated metabolites of thalidomide due to its potent TNF-α inhibitory activity. Similar compounds include:

5-Hydroxythalidomide: Another hydroxylated metabolite with similar but less potent activity.

N-Hydroxythalidomide: Exhibits comparable biological activities but differs in its specific molecular targets.

cis-5-Hydroxythalidomide: Known for its tubulin polymerization-inhibitory activity

Eigenschaften

CAS-Nummer |

478785-12-5 |

|---|---|

Molekularformel |

C13H10N2O6 |

Molekulargewicht |

290.23 g/mol |

IUPAC-Name |

5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2 |

InChI-Schlüssel |

RLBGOICZNMULCW-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

Kanonische SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

Synonyme |

5,N-dihydroxythalidomide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.